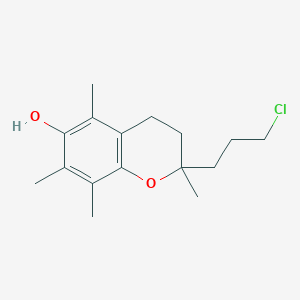
2-(3-Chloropropyl)-2,5,7,8-tetramethyl-6-chromanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chloropropyl)-2,5,7,8-tetramethyl-6-chromanol (CTC) is a synthetic antioxidant that has been extensively studied for its potential application in various fields, including food preservation, cosmetics, and pharmaceuticals. CTC is a derivative of vitamin E and has been found to possess superior antioxidant activity compared to other vitamin E analogs.
Wirkmechanismus
2-(3-Chloropropyl)-2,5,7,8-tetramethyl-6-chromanol exerts its antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. 2-(3-Chloropropyl)-2,5,7,8-tetramethyl-6-chromanol has been found to be effective in protecting cells from oxidative damage and reducing inflammation. 2-(3-Chloropropyl)-2,5,7,8-tetramethyl-6-chromanol has also been shown to modulate the expression of various genes involved in oxidative stress and inflammation.
Biochemische Und Physiologische Effekte
2-(3-Chloropropyl)-2,5,7,8-tetramethyl-6-chromanol has been found to possess various biochemical and physiological effects. In vitro studies have shown that 2-(3-Chloropropyl)-2,5,7,8-tetramethyl-6-chromanol can protect cells from oxidative damage and reduce inflammation. In vivo studies have shown that 2-(3-Chloropropyl)-2,5,7,8-tetramethyl-6-chromanol can improve cognitive function and reduce the risk of neurodegenerative diseases. 2-(3-Chloropropyl)-2,5,7,8-tetramethyl-6-chromanol has also been found to possess anti-tumor properties and can inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-Chloropropyl)-2,5,7,8-tetramethyl-6-chromanol possesses several advantages for lab experiments, including its superior antioxidant activity and its potential application in various fields. However, 2-(3-Chloropropyl)-2,5,7,8-tetramethyl-6-chromanol also has some limitations, including its relatively high cost and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the study of 2-(3-Chloropropyl)-2,5,7,8-tetramethyl-6-chromanol. First, further studies are needed to elucidate the mechanism of action of 2-(3-Chloropropyl)-2,5,7,8-tetramethyl-6-chromanol and its potential application in various fields. Second, studies are needed to determine the optimal dosage and administration of 2-(3-Chloropropyl)-2,5,7,8-tetramethyl-6-chromanol for its potential therapeutic use. Third, studies are needed to investigate the potential side effects of 2-(3-Chloropropyl)-2,5,7,8-tetramethyl-6-chromanol and its long-term safety profile. Fourth, studies are needed to develop new derivatives of 2-(3-Chloropropyl)-2,5,7,8-tetramethyl-6-chromanol with improved properties and efficacy. Finally, studies are needed to investigate the potential use of 2-(3-Chloropropyl)-2,5,7,8-tetramethyl-6-chromanol in combination with other antioxidants and drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of 2-(3-Chloropropyl)-2,5,7,8-tetramethyl-6-chromanol is a multi-step process that involves the reaction of 2,5,7,8-tetramethyl-6-chromanone with 3-chloropropanol in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The reaction yields 2-(3-Chloropropyl)-2,5,7,8-tetramethyl-6-chromanol as a yellowish oil, which can be purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(3-Chloropropyl)-2,5,7,8-tetramethyl-6-chromanol has been extensively studied for its potential application in various fields, including food preservation, cosmetics, and pharmaceuticals. In food preservation, 2-(3-Chloropropyl)-2,5,7,8-tetramethyl-6-chromanol has been found to be effective in inhibiting lipid oxidation and extending the shelf life of food products. In cosmetics, 2-(3-Chloropropyl)-2,5,7,8-tetramethyl-6-chromanol has been shown to possess anti-aging properties and can protect the skin from UV-induced damage. In pharmaceuticals, 2-(3-Chloropropyl)-2,5,7,8-tetramethyl-6-chromanol has been found to possess anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
122148-72-5 |
|---|---|
Produktname |
2-(3-Chloropropyl)-2,5,7,8-tetramethyl-6-chromanol |
Molekularformel |
C16H23ClO2 |
Molekulargewicht |
282.8 g/mol |
IUPAC-Name |
2-(3-chloropropyl)-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C16H23ClO2/c1-10-11(2)15-13(12(3)14(10)18)6-8-16(4,19-15)7-5-9-17/h18H,5-9H2,1-4H3 |
InChI-Schlüssel |
APTOFCGQYPRQPD-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(CCC(O2)(C)CCCCl)C(=C1O)C)C |
Kanonische SMILES |
CC1=C(C2=C(CCC(O2)(C)CCCCl)C(=C1O)C)C |
Synonyme |
2-(3-chloropropyl)-2,5,7,8-tetramethyl-6-chromanol 2-CTC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,8-Dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B47435.png)
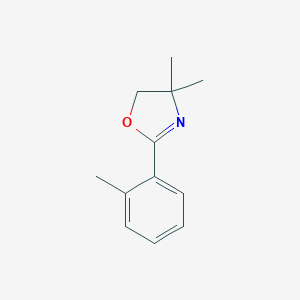

![5-acetamido-2-[(E)-2-[4-(2,5-dioxopyrrol-1-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B47446.png)
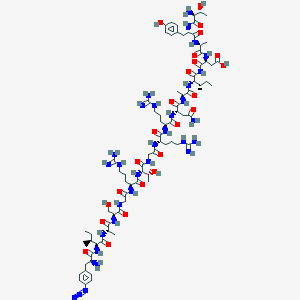
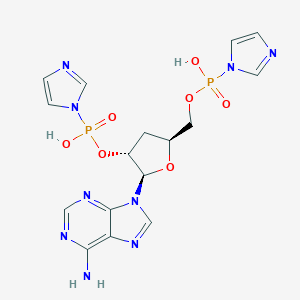
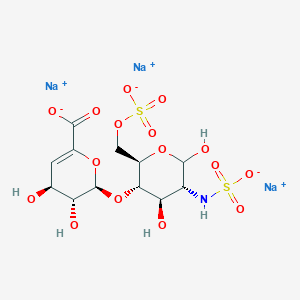
![Morpholine, 4-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-](/img/structure/B47454.png)

![2-[4-(2-Cyclohexyl-ethyl)-phenyl]-ethylamine](/img/structure/B47461.png)
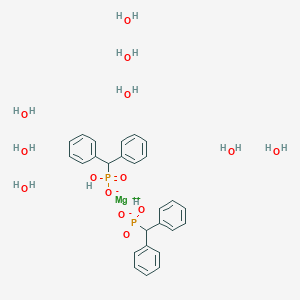
![2,6-Dichloroimidazo[1,2-b]pyridazine](/img/structure/B47463.png)

